4-Octadecylaniline
Overview
Description
4-Octadecylaniline is an organic compound with the chemical formula C24H43N . It is characterized by a long alkyl chain attached to an aniline group, making it a unique molecule with both hydrophobic and hydrophilic properties. This compound appears as a white or yellowish crystalline solid and is soluble in organic solvents such as alcohols, ethers, and aromatic hydrocarbons, but insoluble in water .
Mechanism of Action
Target of Action
This compound is a long-chain aniline derivative, and its interactions with biological targets are likely to be influenced by its lipophilic alkyl chain and the presence of the aniline group .
Mode of Action
It has been used in the fabrication of alternate-layer langmuir-blodgett (lb) films, suggesting that it may interact with lipid membranes or other hydrophobic targets . The aniline group could potentially undergo various chemical reactions, contributing to its biological activity.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Octadecylaniline are not well-studied. Its long alkyl chain suggests it may have good lipid solubility, potentially influencing its absorption and distribution. The aniline group could be subject to metabolic transformations .
Result of Action
Its use in the fabrication of LB films suggests it may influence membrane properties or functions
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules could influence the action, efficacy, and stability of this compound. Its long alkyl chain might interact with other hydrophobic substances, and its aniline group could be sensitive to changes in pH .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Octadecylaniline can be synthesized through the reaction of aniline with octadecyl halides under basic conditions. The reaction typically involves heating aniline with octadecyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like toluene or ethanol, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing by-products. The use of catalysts and advanced purification techniques such as distillation and chromatography may also be employed to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 4-Octadecylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds or quinones.
Reduction: The nitro derivatives can be reduced back to the amine.
Substitution: The aniline group can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation.
Major Products Formed:
Oxidation: Nitro derivatives and quinones.
Reduction: Primary amines.
Substitution: Nitroanilines, sulfonated anilines, and halogenated anilines.
Scientific Research Applications
4-Octadecylaniline has a wide range of applications in scientific research:
Biology: The compound’s amphiphilic nature makes it useful in the formulation of surfactants and emulsifiers for biological studies.
Medicine: It is explored for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: this compound is used as a rubber additive to improve tensile properties, wear resistance, and aging resistance.
Comparison with Similar Compounds
- 4-Octylaniline
- 4-Tetradecylaniline
- 4-Hexadecylaniline
Comparison: 4-Octadecylaniline is unique due to its longer alkyl chain, which imparts distinct hydrophobic properties compared to its shorter-chain analogs. This makes it particularly useful in applications requiring strong hydrophobic interactions, such as in the formulation of surfactants and emulsifiers .
Properties
IUPAC Name |
4-octadecylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H43N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-19-21-24(25)22-20-23/h19-22H,2-18,25H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRTYBGROAGVGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H43N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10393672 | |
Record name | 4-Octadecylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10393672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114235-67-5 | |
Record name | 4-Octadecylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10393672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-octadecylaniline suitable for creating pyroelectric Langmuir-Blodgett films?
A1: this compound, when alternated with 22-tricosenoic acid in LB films, contributes to a high pyroelectric coefficient. This is attributed to the specific inter-layer bonding between these molecules, as revealed by infrared spectroscopy []. The long alkyl chain in this compound likely promotes organized packing within the film, while the terminal amine group can interact with the carboxylic acid group of 22-tricosenoic acid, potentially through hydrogen bonding, influencing the overall dipole moment and thus pyroelectric properties.
Q2: How does the choice of substrate affect the pyroelectric performance of LB films containing this compound?
A2: The research indicates that the substrate can negatively impact the responsivity of LB film devices. Furthermore, studies using different substrate materials revealed a significant piezoelectrically induced secondary effect on the overall pyroelectric coefficient, especially at temperatures around 250 K []. This suggests that mechanical strain at the film-substrate interface, influenced by substrate properties, can impact the film's electrical response to temperature changes.
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